molecular formula C13H16FNO2 B2378419 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1215723-74-2

4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No.: B2378419
CAS No.: 1215723-74-2
M. Wt: 237.274
InChI Key: POFRXIYWGMYWAF-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a fluorine atom attached to a benzamide structure, which is further modified with a hydroxycyclopentyl group. The presence of fluorine often imparts unique properties to organic molecules, making them valuable in various fields of research and industry.

Preparation Methods

The synthesis of 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique structural features and biological activity. Additionally, it is utilized in industrial processes for the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in noncovalent interactions, such as hydrogen bonding and halogen bonding, which can influence its binding affinity and specificity towards biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can be compared with other similar compounds, such as 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide . While both compounds contain a fluorine atom and a benzamide structure, the presence of different substituents, such as the hydroxycyclopentyl group in the former and the trifluoromethyl group in the latter, imparts distinct properties and applications. The unique structural features of this compound make it valuable for specific research and industrial purposes.

Properties

IUPAC Name

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFRXIYWGMYWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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